

2-(1-Bromoethyl)pyridine chemical properties

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Compound of Interest

Compound Name: **2-(1-Bromoethyl)pyridine**

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An In-Depth Technical Guide to **2-(1-Bromoethyl)pyridine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **2-(1-Bromoethyl)pyridine**. We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical applications, providing field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Pyridine Building Block

2-(1-Bromoethyl)pyridine is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis and medicinal chemistry.^[1] Its structure, featuring a pyridine ring substituted at the 2-position with a 1-bromoethyl group, presents two key points of reactivity: the electrophilic carbon attached to the bromine and the pyridine ring itself. This duality makes it a valuable precursor for constructing a wide range of more complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and pharmaceutical agents.^{[1][2]} The unique placement of the bromoethyl group at the 2-position imparts selective reactivity patterns that are highly advantageous for targeted molecular design.^[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of **2-(1-Bromoethyl)pyridine** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrN	[3]
Molecular Weight	~186.05 g/mol	[1][3]
IUPAC Name	2-(1-bromoethyl)pyridine	[3]
CAS Number	75504-01-7	[3]
Appearance	Typically a colorless to pale yellow liquid	[4]
Monoisotopic Mass	184.98401 Da	[3][5]
Solubility	Soluble in organic solvents (e.g., dichloromethane, ethanol)	[4]
Melting Point	149-152°C (for the hydrobromide salt)	[1]

Note: The free base is typically a liquid, while its hydrobromide salt is a solid.

Synthesis and Purification Methodologies

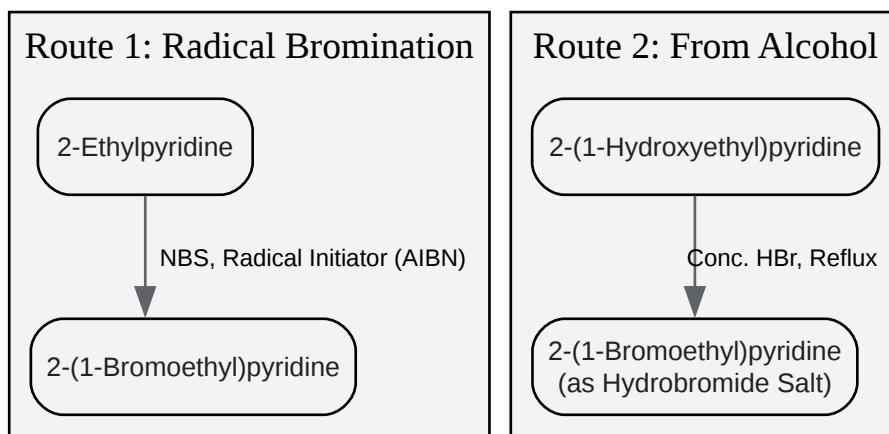
The synthesis of **2-(1-Bromoethyl)pyridine** can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Routes

- Radical Bromination of 2-Ethylpyridine: This is a common and direct method involving the reaction of 2-ethylpyridine with a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., using AIBN or photochemical activation).[1] The reaction proceeds via a free radical mechanism, selectively targeting the benzylic position of the ethyl group due to the stability of the resulting benzylic radical.[1]
- Hydrobromination of 2-(1-Hydroxyethyl)pyridine: This route involves the treatment of the corresponding alcohol, 2-(1-hydroxyethyl)pyridine, with a strong hydrobromic acid source,

such as concentrated HBr, typically at elevated temperatures.^[1] This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.

The workflow for these synthetic approaches can be visualized as follows:



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Caption: Key synthetic pathways to **2-(1-Bromoethyl)pyridine**.

Detailed Experimental Protocol: Synthesis from 2-(2-Hydroxyethyl)pyridine

This protocol is adapted from a known procedure for a related isomer, demonstrating the conversion of a hydroxyethylpyridine to its bromoethyl counterpart using concentrated HBr.^[6]

Materials:

- 2-(2-Hydroxyethyl)pyridine (1 equivalent)
- Concentrated Hydrobromic Acid (HBr, 48%) (approx. 10 equivalents)
- Isopropyl Alcohol (for recrystallization)

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).[6]
- Carefully add concentrated HBr (90 mL) to the flask.[6]
- Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6] The progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess HBr under reduced pressure using a rotary evaporator.
- The resulting solid residue is the hydrobromide salt of the product.
- Recrystallize the crude solid from isopropyl alcohol to yield the purified 2-(2-bromoethyl)pyridine hydrobromide.[6]

Purification Techniques

Due to the nature of the compound, specialized purification is often necessary.

- Column Chromatography: For the free base, column chromatography using silica gel is the primary method. A carefully selected mobile phase (e.g., a gradient of ethyl acetate in hexanes) is crucial to separate the product from starting materials and byproducts.[1]
- Recrystallization: The hydrobromide salt is a crystalline solid and can be effectively purified by recrystallization from a suitable solvent like isopropanol.[1][6] A sharp melting point range (149-152°C) is a good indicator of high purity.[1]

Chemical Reactivity and Mechanistic Insights

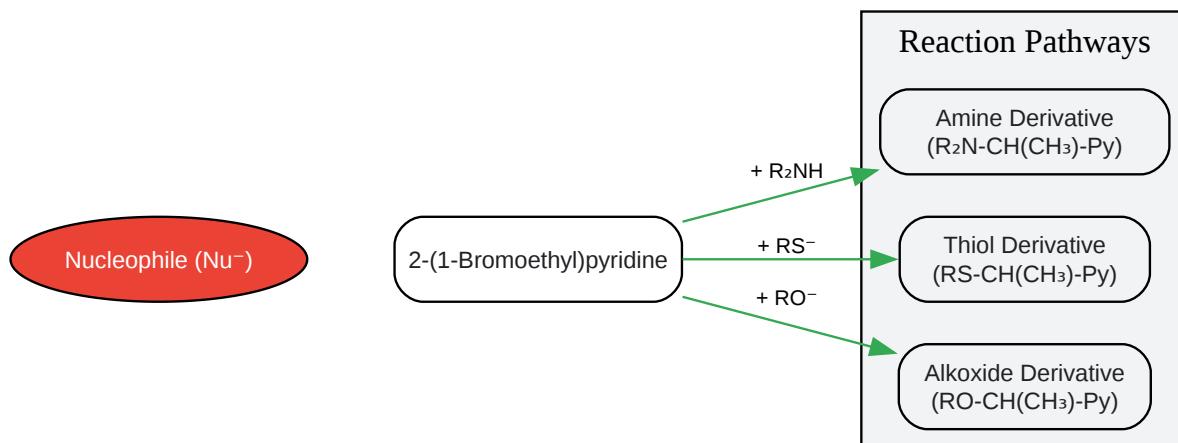
The synthetic utility of **2-(1-Bromoethyl)pyridine** stems from its inherent reactivity, which is dominated by the bromoethyl substituent.

Nucleophilic Substitution

The bromine atom is attached to a benzylic-like carbon, making it an excellent leaving group in nucleophilic substitution reactions (S_N1 and S_N2). This is the most common transformation for

this molecule, allowing for the introduction of a wide variety of functional groups.

- Causality: The pyridine ring stabilizes the transition state (in an S_N2 reaction) or the carbocation intermediate (in an S_N1 reaction) through resonance and inductive effects. This high reactivity allows for reactions with a broad range of nucleophiles, including amines, thiols, alkoxides, and carbanions.[1][4][7]



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Caption: Nucleophilic substitution reactions of **2-(1-Bromoethyl)pyridine**.

Cross-Coupling Reactions

While the bromoethyl group is the primary site of reactivity, the pyridine ring itself can participate in transition-metal-catalyzed cross-coupling reactions. However, for these reactions, a bromo-substituted pyridine ring (e.g., 2-bromo-6-(1-bromoethyl)pyridine) would typically be used, where the aryl bromide is less reactive than the benzylic bromide, allowing for selective reactions.[4] Such reactions are cornerstones of modern synthesis for creating C-C and C-heteroatom bonds.[2]

Spectroscopic Characterization

Proper characterization is essential for verifying the structure and purity of **2-(1-Bromoethyl)pyridine**. Below are the expected spectroscopic signatures.

Technique	Expected Observations
¹ H NMR	Aromatic Protons: 4 signals in the aromatic region (~7.0-8.7 ppm), with characteristic splitting patterns for a 2-substituted pyridine. The proton adjacent to the nitrogen (at C6) will be the most downfield.[6][8] Methine Proton (-CHBr): A quartet around 5.0-5.5 ppm, split by the adjacent methyl protons. Methyl Protons (-CH ₃): A doublet around 1.8-2.2 ppm, split by the adjacent methine proton.
¹³ C NMR	Aromatic Carbons: 5 distinct signals in the aromatic region (~120-160 ppm). Methine Carbon (-CHBr): A signal around 45-55 ppm. Methyl Carbon (-CH ₃): A signal in the aliphatic region, typically around 20-25 ppm.
Mass Spec (MS)	Molecular Ion (M ⁺): A characteristic pair of peaks for the molecular ion [M] ⁺ and [M+2] ⁺ with a relative intensity of approximately 1:1, which is the signature isotopic pattern for a molecule containing one bromine atom.[9]
Infrared (IR)	C=C, C=N stretching: Peaks in the 1400-1600 cm ⁻¹ region, characteristic of the pyridine ring. C-H stretching (aromatic): Peaks just above 3000 cm ⁻¹ . C-H stretching (aliphatic): Peaks just below 3000 cm ⁻¹ . C-Br stretching: A signal in the fingerprint region, typically 500-650 cm ⁻¹ .

Applications in Research and Drug Development

The unique reactivity of **2-(1-Bromoethyl)pyridine** makes it a valuable tool for scientists in multiple disciplines.

- Intermediate for Pharmaceuticals and Agrochemicals: It serves as a key starting material or intermediate in multi-step syntheses of complex biologically active molecules.[1][4] The

pyridine scaffold is a common motif in many successful drugs.[2]

- **Synthesis of Novel Heterocycles:** The bromoethyl group is used to introduce the 2-pyridylethyl moiety into various molecular frameworks, enabling the construction of novel heterocyclic systems like triazolopyridines and pyridine-conjugated morpholines.[1]
- **Ligand Development in Catalysis:** The pyridine nitrogen can coordinate with transition metals, making this compound and its derivatives useful as ligands in the design of new catalysts for organic reactions.[1]
- **Bioconjugation and Medicinal Chemistry:** The reactive bromine allows **2-(1-Bromoethyl)pyridine** to function as a linker, attaching the pyridine ring to biomolecules such as peptides or proteins.[1] This is useful for developing probes to study biological processes or for creating targeted drug delivery systems. While specific data is limited, pyridine derivatives are widely studied for potential antimicrobial properties.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage are paramount to ensure laboratory safety.

- **Hazards:** **2-(1-Bromoethyl)pyridine** is considered a skin and eye irritant.[1] Related bromopyridine compounds are classified as harmful if swallowed and may cause respiratory irritation.[10]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat.[11]
- **Handling:** Avoid contact with skin and eyes. For solid forms (like the hydrobromide salt), avoid dust formation. Do not eat, drink, or smoke when using this product.[10]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible substances such as strong oxidizing agents.[12]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

2-(1-Bromoethyl)pyridine is a synthetically valuable and highly reactive intermediate. Its utility is primarily driven by the electrophilic nature of the benzylic carbon, which allows for a vast array of nucleophilic substitution reactions. This, combined with the presence of the pyridine ring, makes it an essential building block for constructing complex heterocyclic molecules with significant potential in medicinal chemistry, materials science, and catalysis. A firm grasp of its synthesis, reactivity, and handling requirements allows researchers to fully exploit its potential in creating novel and functional molecules.

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